molecular formula C4H8N4OS B2879048 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol CAS No. 1858241-76-5

2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol

Cat. No.: B2879048
CAS No.: 1858241-76-5
M. Wt: 160.2
InChI Key: CFEWZYCZSMLHJP-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-amino-1,3,4-thiadiazole-2-thiol and ethylene oxide.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C, and the reaction is allowed to proceed for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of bacterial infections.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 2-Amino-5-ethyl-1,3,4-thiadiazole
  • 5-Amino-1,3,4-thiadiazole-2-thiol

Uniqueness

2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4OS/c5-3-7-8-4(10-3)6-1-2-9/h9H,1-2H2,(H2,5,7)(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEWZYCZSMLHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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